1,2-Bis(2-cyanoethylthio)ethane
Overview
Description
1,2-Bis(2-cyanoethylthio)ethane is an organic compound with the molecular formula C8H12N2S2 It is characterized by the presence of two cyanoethylthio groups attached to an ethane backbone
Scientific Research Applications
1,2-Bis(2-cyanoethylthio)ethane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfur-containing compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for the synthesis of pharmaceuticals.
Industrial Chemistry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-cyanoethylthio)ethane can be synthesized through the reaction of ethanedithiol with acrylonitrile. The reaction typically involves the following steps:
- Cyanoalkylation: Ethanedithiol is reacted with acrylonitrile in the presence of a base, such as sodium hydroxide, to form this compound.
Reaction Conditions: The reaction is carried out in an organic solvent, such as ethanol, at room temperature or slightly elevated temperatures.
:Equation: HS-CH2-CH2-SH+2CH2=CH-CN→NC-CH2-CH2-S-CH2-CH2-S-CH2-CH2-CN
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-cyanoethylthio)ethane can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyanoethylthio groups can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioethers depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,2-bis(2-cyanoethylthio)ethane depends on the specific chemical reactions it undergoes. For example:
Oxidation: The thioether groups are oxidized to sulfoxides or sulfones, which can alter the compound’s reactivity and properties.
Reduction: The nitrile groups are reduced to primary amines, which can participate in further chemical reactions.
Substitution: The cyanoethylthio groups can be replaced by other nucleophiles, leading to the formation of new compounds with different functionalities.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethylthio)ethane: Similar structure but with chloro groups instead of cyano groups.
1,2-Bis(2-hydroxyethylthio)ethane: Similar structure but with hydroxy groups instead of cyano groups.
1,2-Bis(2-aminoethylthio)ethane: Similar structure but with amino groups instead of cyano groups.
Uniqueness
1,2-Bis(2-cyanoethylthio)ethane is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs. The cyano groups can participate in a variety of chemical reactions, making the compound versatile for different applications in organic synthesis and materials science.
Properties
IUPAC Name |
3-[2-(2-cyanoethylsulfanyl)ethylsulfanyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYFOHJCZZEPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235436 | |
Record name | Propanenitrile, 3,3'-(1,2-ethanediylbis(thio))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86180-54-3 | |
Record name | Propanenitrile, 3,3'-(1,2-ethanediylbis(thio))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086180543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 86180-54-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3,3'-(1,2-ethanediylbis(thio))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(Ethylenedithio)dipropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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